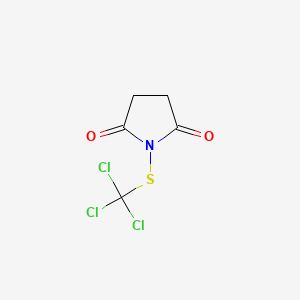

N-(Trichloromethylthio)succinimide

Description

Contextualizing N-Sulfenyl Imides in Synthetic Methodologies

N-sulfenyl imides, including N-sulfenylsuccinimides and N-sulfenylphthalimides, are recognized as valuable reagents in organic synthesis. nih.gov They serve as electrophilic sulfur sources, enabling the formation of carbon-sulfur bonds through reactions with various nucleophiles. nih.gov These reagents are often preferred over more traditional sulfenylating agents like thiols, which can be toxic and have an unpleasant odor, or sulfenyl halides, which can be highly reactive and unstable. nih.govnih.gov The stability and accessibility of N-sulfenyl imides make them practical tools for a range of chemical transformations. nih.gov

The synthetic utility of N-sulfenyl imides is broad. They have been employed in the sulfenylation of unactivated arenes, a reaction catalyzed by palladium. nih.gov Furthermore, they participate in reactions with sodium sulfinates to produce thiosulfonates and are involved in the electrophilic cyclization of allylic amides to form oxazoline (B21484) derivatives. nih.gov The reactivity of N-sulfenyl imides is often modulated by the specific imide structure and the nature of the sulfur substituent, allowing for a degree of control in synthetic applications.

Significance of the Trichloromethylthio Moiety in Chemical Transformations

The trichloromethylthio (-SCCl₃) group is a key functional group that imparts unique reactivity to the molecules in which it is present. This moiety is a component of several commercially significant fungicides, such as Folpet and Captan, where it is attached to a phthalimide (B116566) and a tetrahydrophthalimide ring, respectively. wikipedia.orgnih.gov The fungicidal properties of these compounds are attributed to the presence of the trichloromethylthio group. acs.org

In the context of organic synthesis, the trichloromethylthio group can act as a source of the CCl₃ unit. For instance, trimethyl(trichloromethyl)silane (B1229197) (CCl₃-TMS) is utilized in the synthesis of 2,2,2-trichloromethylcarbinols from aldehydes and ketones. organic-chemistry.org This reagent can be generated in situ, avoiding the handling of the difficult-to-handle CCl₃-TMS. organic-chemistry.org The trichloromethylthio group can also be involved in radical reactions, which are a cornerstone of organic synthesis for creating complex molecules. nih.gov The versatility of this moiety stems from its electronic properties and the ability of the S-CCl₃ bond to undergo specific cleavage patterns, leading to various reactive intermediates.

Structure

3D Structure

Properties

CAS No. |

5427-83-8 |

|---|---|

Molecular Formula |

C5H4Cl3NO2S |

Molecular Weight |

248.5 g/mol |

IUPAC Name |

1-(trichloromethylsulfanyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C5H4Cl3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2 |

InChI Key |

QASYGYLAWGMUIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)SC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Trichloromethylthio Succinimide and Analogues

Established Synthesis Routes for N-(Trichloromethylthio)succinimide

The primary and most well-established method for synthesizing this compound involves the reaction of succinimide (B58015) with perchloromethyl mercaptan. This process has been the subject of various refinements to improve efficiency and yield.

Reaction of Succinimide with Perchloromethyl Mercaptan

A simplified and high-yield method for producing N-trichloromethylthio imides has been developed. google.com This process involves dissolving the imide in an aqueous alkaline solution, followed by the addition of an equimolecular amount of perchloromethyl mercaptan. google.com The mixture is stirred vigorously until the aqueous medium becomes acidic, at which point the N-trichloromethylthio imide precipitates and can be filtered and dried, achieving a yield of approximately 93% with high purity. google.com This reaction can be conveniently carried out at room temperature. google.com

Optimization of Reaction Conditions: Solvent Effects and Alkaline Media

The traditional method for preparing N-trichloromethylthio imides involves first forming a metal salt of the imide, which is then dispersed in a solvent like benzene (B151609) or dioxane. google.com Perchloromethyl mercaptan is then added to this heated (50-80°C) and stirred mixture over several hours. google.com However, a more efficient method has been discovered that bypasses the initial salt formation. google.com By dissolving the imide directly in an aqueous alkaline solution of an alkali metal compound, the reaction with perchloromethyl mercaptan can proceed smoothly. google.com To address the insolubility of perchloromethyl mercaptan in aqueous solutions, a solubilizer such as isopropyl alcohol can be beneficially added to the reaction mixture. google.com The alkali metal compound should be present in at least an equivalent amount to the imide to ensure the reaction proceeds efficiently. google.com

General Principles in N-Imide Synthesis Relevant to Trichloromethylthio Analogs

The synthesis of N-imide compounds, including analogs of this compound, can be approached through several general methodologies. These include the acylation of succinimide derivatives and dehydrogenative coupling of cyclic imides.

Acylation of Succinimide Derivatives

The acylation of succinimide derivatives is a fundamental approach to constructing N-substituted imides. This method is exemplified by the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. In this process, a substituted nicotinic acid is first converted to its corresponding acyl chloride by reacting it with oxalyl chloride. mdpi.com This activated acyl chloride is then reacted with a substituted thiophen-2-amine in the presence of a base, such as triethylamine, to yield the final N-acylated product. mdpi.com This general strategy of activating a carboxylic acid to an acyl halide followed by reaction with an amine (in this case, the nitrogen of an imide or a related precursor) is a widely applicable method for forming C-N bonds in the synthesis of various imides.

Dehydrogenative Coupling Approaches for Cyclic Imides

A novel and environmentally friendly approach to synthesizing cyclic imides involves the acceptorless dehydrogenative coupling of diols and amines, catalyzed by a manganese pincer complex. nih.govorganic-chemistry.orgelsevierpure.com This method is atom-economical, producing hydrogen gas as the only byproduct. organic-chemistry.orgelsevierpure.com The reaction proceeds by the dehydrogenation of diols to form lactone intermediates, which then react with amines to produce hydroxyamide intermediates. organic-chemistry.org Subsequent dehydrogenation and cyclization lead to the formation of the cyclic imide. organic-chemistry.org This manganese-catalyzed reaction offers a sustainable alternative to traditional methods that often require harsh conditions or expensive and toxic noble-metal catalysts. organic-chemistry.org The scope of this reaction includes both aromatic and aliphatic amines. organic-chemistry.org

Microwave-Assisted Synthetic Strategies for Succinimides

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. sphinxsai.com This technology has been successfully applied to the synthesis of succinimide derivatives, providing a faster and more environmentally friendly alternative to traditional synthetic protocols. nih.gov

One notable application is the microwave-assisted synthesis of N-phenylsuccinimide from succinic anhydride (B1165640) and aniline. This reaction can be completed in a matter of minutes using a domestic microwave oven, a stark contrast to the several hours required for the traditional synthesis. nih.gov The significant reduction in reaction time allows for the entire process, including purification by recrystallization, to be completed within a single laboratory session. nih.gov

The efficiency of microwave heating stems from the direct interaction of microwaves with the molecules in the reaction mixture, leading to rapid and uniform heating. sphinxsai.com In the case of succinimide synthesis, the microwave energy provides the necessary activation for the intramolecular cyclization of the intermediate amidoacid, a step that is typically energy-intensive due to the low nucleophilicity of the amide nitrogen. nih.gov

Beyond the speed of the reaction, microwave-assisted synthesis of succinimides aligns with the principles of green chemistry. These reactions can often be performed without a solvent, which minimizes waste. The reduced reaction time also translates to lower energy consumption compared to prolonged heating with conventional methods. Furthermore, the atom economy of such reactions is often high, with minimal atoms from the starting materials being lost in the final product. nih.gov

Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis of N-Phenylsuccinimide

| Feature | Traditional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires a solvent | Can be performed solvent-free |

| Heating Method | Hot plate | Microwave irradiation |

| Environmental Impact | Higher | Lower |

Comparative Analysis of Synthetic Routes for N-Sulfenyl Imides

The synthesis of N-sulfenyl imides and their analogues, such as N-sulfonyl imines, can be achieved through various synthetic routes, each with its own set of advantages and limitations. A comparative analysis of these methods highlights the diversity of approaches available to synthetic chemists.

One common and straightforward method for the synthesis of N-sulfonylimines is the direct condensation of sulfonamides with aldehydes. nih.gov A green and catalyst-free approach to this reaction utilizes neutral aluminum oxide as an efficient and reusable dehydrating agent. This method is notable for its simple experimental procedure and the high yields and purity of the resulting products. nih.gov However, traditional acid-catalyzed condensation reactions can be incompatible with acid-sensitive substrates. nih.gov

Another strategy involves the oxidation of alcohols followed by condensation with a sulfonamide in a one-pot reaction. This can be catalyzed by a combination of Fe(III), l-valine, and 4-OH-TEMPO under mild conditions to produce N-sulfonyl imines in very good yields. organic-chemistry.org

For the synthesis of N-sulfenylimines, a method involving the reaction of primary amines and disulfides with N-bromosuccinimide (NBS) or bromine has been developed. This reaction proceeds efficiently at room temperature in an open flask without the need for transition-metal catalysts, and the use of thiols instead of disulfides yields similar results. organic-chemistry.orgnih.gov

A novel approach for the synthesis of α,β-unsaturated N-sulfonyl imides involves a zinc-catalyzed intermolecular oxidation of N-sulfonyl ynamides. acs.org This method provides access to a variety of functionalized imides and is proposed to proceed through a vinyligous E2-type elimination pathway. acs.org

Table 2: Comparative Analysis of Synthetic Routes for N-Sulfenyl Imides and Analogues

| Synthetic Route | Key Reagents/Catalysts | Substrates | Key Features |

| Condensation | Neutral Al2O3 (dehydrating agent) | Sulfonamides, Aldehydes | Green, catalyst-free, high yields nih.gov |

| Oxidative Condensation | Fe(III), l-valine, 4-OH-TEMPO | Alcohols, Sulfonamides | One-pot, mild conditions, very good yields organic-chemistry.org |

| Reaction with Disulfides/Thiols | NBS or Bromine | Primary amines, Disulfides/Thiols | Room temperature, catalyst-free organic-chemistry.orgnih.gov |

| Zinc-Catalyzed Oxidation | Zn(OTf)2, 8-Ethylquinoline N-oxide | N-Sulfonyl ynamides | Access to α,β-unsaturated imides, mild conditions acs.org |

Chemical Reactivity and Mechanistic Investigations of N Trichloromethylthio Succinimide

Role as an Electrophilic Thiolation Reagent

The N-(Trichloromethylthio)succinimide molecule can act as a source of an electrophilic trichloromethylthio group. This reactivity is attributed to the polarization of the N-S bond, which makes the sulfur atom susceptible to attack by nucleophiles.

The transfer of the trichloromethylthio group from this compound to a nucleophile is believed to proceed through the formation of an alkali metal imide salt. This salt then reacts with perchloromethyl mercaptan in a process that can be influenced by the presence of a neutral water-soluble salt. google.com It is thought that the solution of the imide and an alkali hydroxide (B78521) results in the formation of this reactive intermediate. google.com

This compound reacts with a variety of nucleophiles, leading to the formation of new carbon-sulfur bonds. The general method for the preparation of N-trichloromethylthioimides involves dissolving the desired imide in an aqueous alkaline solution, followed by the addition of approximately an equal molecular quantity of perchloromethyl mercaptan. google.com This reaction is typically stirred rapidly at room temperature. google.com In instances where the imide is prone to hydrolysis in alkaline solutions, cooling the reaction mixture to temperatures as low as 0°C is advantageous. google.com

While specific comparative studies are not detailed in the provided information, the reactivity of this compound can be contextualized by its preparative method. The process involves the reaction of an alkali metal imide salt with perchloromethyl mercaptan. google.com This method highlights the role of the perchloromethyl mercaptan as the ultimate source of the trichloromethylthio group, with the succinimide (B58015) portion acting as a carrier and activating group.

Radical Reaction Pathways Involving the Trichloromethylthio Group

In addition to its electrophilic character, the trichloromethylthio group of this compound can participate in radical reactions.

The N-S bond in this compound can undergo homolytic cleavage to generate a trichloromethylthiyl radical. While the provided information does not explicitly detail the mechanisms of thiyl radical generation from this specific compound, the use of alkali hydroxides in its synthesis is noted to avoid the presence of other anion radicals that might need to be removed, suggesting a consideration for controlling radical species during its formation. google.com

N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are well-known reagents in radical chemistry, primarily for their ability to serve as sources of bromine and iodine radicals, respectively. These reagents are often used for allylic and benzylic halogenations. While direct analogies in radical reaction mechanisms between this compound and NBS/NIS are not extensively documented in the provided search results, the structural similarity of an N-heteroatom bond suggests the potential for similar radical initiation pathways.

Radical Substitution and Addition Reactions

This compound serves as a source of the trichloromethylthio radical (•SCCl₃), which can participate in both substitution and addition reactions. These reactions are typically initiated by radical initiators or photochemically.

In radical substitution reactions, the trichloromethylthio radical can abstract a hydrogen atom from a suitable substrate, leading to the formation of a new carbon-centered radical. This new radical can then propagate the chain reaction. A notable application of this reactivity is in the functionalization of alkanes and other saturated hydrocarbons, although these reactions can sometimes suffer from a lack of selectivity.

The addition of the trichloromethylthio radical to unsaturated systems, such as alkenes and alkynes, is a more synthetically useful process. The radical adds to the double or triple bond, generating a new carbon-centered radical intermediate. This intermediate can then be trapped by a hydrogen atom donor, such as tributyltin hydride, to afford the final addition product. organic-chemistry.org The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate.

| Reaction Type | Substrate | Reagents | Product |

| Radical Substitution | Alkane | This compound, Initiator | Alkyl Trichloromethyl Sulfide (B99878) |

| Radical Addition | Alkene | This compound, Initiator, H-donor | Vicinal Trichloromethylthioalkane |

Electrophilic Substitution and Addition Reactions

While less common than its radical reactions, this compound can, under certain conditions, act as an electrophile in aromatic substitution reactions. The electron-withdrawing nature of the trichloromethyl group and the succinimide moiety polarizes the N-S bond, rendering the sulfur atom susceptible to nucleophilic attack by electron-rich aromatic rings. nih.gov

For this reaction to proceed, the aromatic substrate must be highly activated, typically containing strong electron-donating groups such as hydroxyl or methoxy (B1213986) groups. The reaction often requires a Lewis acid catalyst to further enhance the electrophilicity of the sulfur atom. nih.gov The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.

In the presence of a Lewis acid, this compound can undergo electrophilic addition to alkenes and alkynes. The Lewis acid coordinates to the succinimide carbonyl oxygen, increasing the electrophilicity of the sulfur atom. The reaction proceeds through a thiiranium-like intermediate, which is then opened by the succinimide anion or another nucleophile present in the reaction mixture.

This process allows for the introduction of the trichloromethylthio group and a nitrogen-containing functionality across a double or triple bond. The stereochemistry of the addition is typically anti, consistent with the formation of a bridged intermediate. buchler-gmbh.com

| Substrate | Reagents | Intermediate | Product |

| Alkene | This compound, Lewis Acid | Thiiranium-like ion | β-Succinimido-α-(trichloromethylthio)alkane |

| Alkyne | This compound, Lewis Acid | Thiirenium-like ion | (E)-β-Succinimido-α-(trichloromethylthio)alkene |

Intramolecular Cyclization and Annulation Strategies

The reactivity of this compound can be harnessed in intramolecular reactions to construct cyclic and polycyclic systems. Substrates containing both a nucleophilic site (such as an activated aromatic ring or an alkene) and a tethered trichloromethylthiosuccinimide moiety can undergo intramolecular cyclization upon activation. nih.gov

For instance, an aromatic ring tethered to the succinimide can undergo an intramolecular electrophilic aromatic substitution, leading to the formation of a fused heterocyclic system. Similarly, an appropriately positioned double bond can participate in an intramolecular addition reaction. These strategies provide a powerful tool for the synthesis of complex molecular architectures.

Transition Metal-Catalyzed Transformations

Recent advances in catalysis have demonstrated the utility of this compound in nickel-catalyzed cross-electrophile coupling reactions. nih.gov In these transformations, a low-valent nickel catalyst facilitates the coupling of two different electrophiles. This compound can serve as the source of the trichloromethylthio group.

The proposed mechanism involves the oxidative addition of an aryl or alkyl halide to the nickel(0) catalyst, followed by a second oxidative addition of this compound. Reductive elimination from the resulting nickel(II) intermediate then furnishes the cross-coupled product and regenerates the nickel(0) catalyst. This methodology provides a novel and efficient route for the formation of carbon-sulfur bonds.

| Electrophile 1 | Electrophile 2 | Catalyst System | Product |

| Aryl Halide | This compound | Ni(0) catalyst, Ligand | Aryl Trichloromethyl Sulfide |

| Alkyl Halide | This compound | Ni(0) catalyst, Ligand | Alkyl Trichloromethyl Sulfide |

Copper-Catalyzed Reactions

While direct studies detailing the copper-catalyzed reactions of this compound are not extensively documented in publicly available research, the reactivity of related organosulfur compounds in the presence of copper catalysts provides a strong basis for predicting its behavior. It is plausible that this compound could serve as a source of the trichloromethylthio radical (•SCCl₃) or a related reactive species in copper-mediated transformations. This potential reactivity is analogous to the well-established use of other trifluoromethylthiolating reagents in copper catalysis.

Mechanistically, a copper(I) catalyst could react with this compound to generate a trichloromethylthio radical and a copper(II)-succinimide complex. This radical could then participate in various addition or substitution reactions. For instance, in reactions with unsaturated systems like alkenes or alkynes, the trichloromethylthio radical could add across the multiple bond, followed by further reaction of the resulting carbon-centered radical.

To illustrate the potential of copper catalysis in activating related sulfur-containing compounds, the following table summarizes examples of copper-catalyzed trifluoromethylthiolation reactions using different reagents. These examples highlight the versatility of copper in mediating the formation of carbon-sulfur bonds, a reactivity that could potentially be extended to this compound.

| Catalyst/Reagent System | Substrate | Product Type | Reference |

| Cu(OAc)₂ / AgSCF₃ | N-phenylpent-4-enamides | SCF₃-substituted γ-lactams | mdpi.com |

| CuBr / 1,10-phenanthroline | Aryl bromides/iodides | Aryl trifluoromethyl sulfides | nih.gov |

| Cu(I) / 1,1,1-Tris(hydroxymethyl)ethane | Aryl iodides | N-aryl, S-aryl, and O-aryl compounds | organic-chemistry.org |

This table presents examples of copper-catalyzed reactions with other trifluoromethylthiolating agents to illustrate the potential reactivity pathways for this compound, for which direct examples are not currently available in the literature.

Further research is required to explore and confirm the specific reactivity of this compound in copper-catalyzed processes and to determine the optimal conditions for such transformations.

Role in Rearrangement Reactions (e.g., Hofmann rearrangement analogy with NBS)

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org The reaction typically proceeds via an isocyanate intermediate formed through the treatment of the amide with a halogen (bromine or chlorine) in a basic solution. nrochemistry.commasterorganicchemistry.com N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used as sources of electrophilic halogens for the initial N-halogenation step of the amide. wikipedia.org

An analogy for the role of this compound in a Hofmann-type rearrangement has been considered, given its structural similarity to N-halosuccinimides. The key step in the Hofmann rearrangement is the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of a leaving group from the nitrogen. In the case of NBS, the leaving group is a bromide ion.

For this compound to participate in a similar rearrangement, the trichloromethylthio group (⁻SCCl₃) would need to function as a suitable leaving group. However, there is no direct evidence in the scientific literature to suggest that this compound undergoes a Hofmann-like rearrangement. The stability and leaving group ability of the trichloromethylthio anion would be critical factors in determining the feasibility of such a reaction.

The proposed mechanism, by analogy to the Hofmann rearrangement with NBS, would involve the following steps:

Deprotonation of a primary amide by a base.

Nucleophilic attack of the amide anion on the sulfur atom of this compound, leading to the formation of an N-trichloromethylthioamide intermediate.

Deprotonation of the N-trichloromethylthioamide.

Rearrangement of the R group from the carbonyl carbon to the nitrogen, with the expulsion of the trichloromethylthio anion to form an isocyanate.

Hydrolysis of the isocyanate to yield the primary amine and carbon dioxide.

The following table compares the structural features of N-Bromosuccinimide and this compound in the context of a potential Hofmann-like rearrangement.

| Compound | Structure | Leaving Group | Leaving Group Ability |

| N-Bromosuccinimide (NBS) | Br⁻ | Good | |

| This compound | ⁻SCCl₃ | Not established in this context |

Without experimental data, the role of this compound in rearrangement reactions analogous to the Hofmann rearrangement remains a topic of theoretical speculation. The electronic and steric properties of the trichloromethylthio group likely make its participation in such a rearrangement pathway less favorable compared to the well-established N-halosuccinimides.

Applications of N Trichloromethylthio Succinimide in Advanced Organic Synthesis

Construction of Carbon-Sulfur Bonds in Complex Molecular Architectures

The trichloromethylthio group of N-(Trichloromethylthio)succinimide serves as a highly reactive electrophilic sulfur source, making it a valuable tool for the formation of carbon-sulfur bonds. This reactivity is central to its application in the synthesis of various sulfur-containing organic molecules.

Synthesis of Thiols and Sulfides

While direct, recent examples of this compound for the synthesis of simple thiols are not prevalent in contemporary literature, its reactivity profile suggests a plausible pathway for such transformations. The related N-sulfenylsuccinimide derivatives are known to react with nucleophiles to form sulfur-linked products. mdpi.com The reaction of this compound with a suitable reducing agent could, in principle, afford a thiol.

More significantly, this reagent and its analogs, like N-(organothio)succinimides, are instrumental in the synthesis of sulfides. mdpi.com These compounds react with a variety of carbon nucleophiles, such as organometallic reagents or enolates, to deliver the corresponding sulfide (B99878) products. This method provides a reliable route to install a sulfur atom into a complex molecular scaffold.

Table 1: Representative Synthesis of Sulfides using N-Sulfenylsuccinimide Analogs

| Nucleophile | N-Sulfenylating Agent | Product | Yield (%) | Reference |

| Indole | N-(Phenylthio)succinimide | 3-(Phenylthio)indole | 95 | mdpi.com |

| Dimethyl malonate | N-(Methylthio)succinimide | Dimethyl 2-(methylthio)malonate | 88 | mdpi.com |

| 1-Morpholinocyclohexene | N-(Ethylthio)phthalimide | 2-(Ethylthio)cyclohexanone | 76 | mdpi.com |

This table presents data for analogous N-sulfenylsuccinimide reagents to illustrate the general reactivity for sulfide synthesis.

Formation of Unsymmetrical Sulfides

The synthesis of unsymmetrical sulfides, where two different organic moieties are attached to a sulfur atom, is a common challenge in organic synthesis. This compound offers a potential two-step strategy to address this. First, reaction with a Grignard or organolithium reagent (R-M) would likely yield an intermediate unsymmetrical sulfide of the structure R-S-CCl3. Subsequent reaction of this intermediate with a second, different nucleophile could potentially displace the trichloromethyl group, leading to the formation of an unsymmetrical sulfide. However, specific and recent documented examples of this precise sequence with this compound are limited.

Utility in Heterocyclic Compound Synthesis

The electrophilic nature of the sulfur atom in this compound also lends itself to the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur.

Incorporation into Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. organic-chemistry.orgnih.gov The reaction of this compound with substrates containing both a nucleophilic nitrogen and a reactive site for cyclization can provide a pathway to novel heterocyclic systems. For instance, a substrate with a primary amine and a suitably positioned nucleophilic carbon could react with this compound to form a sulfur-containing intermediate, which could then undergo intramolecular cyclization to form a nitrogen- and sulfur-containing ring system.

Synthesis of Pyrrole (B145914) Derivatives

Pyrrole derivatives are an important class of nitrogen-containing heterocycles with diverse applications. nih.govorgsyn.orgmdpi.com While direct application of this compound in well-known pyrrole syntheses like the Paal-Knorr or Knorr synthesis is not widely reported, its ability to act as a sulfur electrophile opens up possibilities for novel synthetic routes. For example, it could be used to introduce a trichloromethylthio group onto a pre-formed pyrrole ring, which could then be further functionalized. Alternatively, it could be involved in a multi-component reaction leading to the formation of a substituted pyrrole.

Development of Novel Reagents and Synthetic Methodologies

The unique reactivity of the trichloromethylthio group in this compound makes it a precursor for the development of new reagents and synthetic methods. The parent compound, N-(Trichloromethylthio)phthalimide, known as Folpet, is a well-established fungicide. This highlights the biological relevance of the trichloromethylthio functionality.

A patent from 1951 describes the synthesis of N-trichloromethylthio imides, including the succinimide (B58015) derivative, by reacting the corresponding imide with perchloromethyl mercaptan in an aqueous alkaline solution. This foundational work laid the groundwork for the potential exploration of these compounds as reagents in organic synthesis.

Based on a comprehensive review of scientific literature, there is no evidence to suggest that this compound is utilized in advanced organic synthesis for the specific applications of generating N-Acyl Succinimides as acyl transfer agents, as a reagent for asymmetric synthesis, or for the selective functionalization of organic substrates in the manner outlined.

The requested article structure is as follows: 4.3.1. N-Acyl Succinimides as Acyl Transfer Agents 4.3.2. Reagents for Asymmetric Synthesis 4.4. Selective Functionalization of Organic Substrates

However, research indicates that while other succinimide derivatives are employed for these purposes, this compound is not. For instance, N-Acylsuccinimides are indeed used as acyl-transfer reagents, and other derivatives like N-sulfenylsuccinimides are used in asymmetric synthesis. nih.gov Similarly, reagents like N-chlorosuccinimide and N-thiohydroxy succinimide esters are used for selective functionalization and acyl transfer. organic-chemistry.orgorganic-chemistry.org

The primary application of this compound documented in chemical literature is as a fungicide and as a source for the electrophilic trichloromethylthio group, rather than the advanced synthetic applications specified. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified compound.

Computational and Theoretical Chemistry Studies of N Trichloromethylthio Succinimide

Quantum Chemical Calculations (DFT, MP2, B3LYP)

Electronic Structure Elucidation

No specific studies were found that detail the electronic structure of N-(Trichloromethylthio)succinimide, such as the energies and compositions of its frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, or detailed charge distribution analyses. This information is crucial for understanding its reactivity and interaction with other molecules.

Conformational Analysis and Stability

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, is not available in the reviewed literature. Such studies are fundamental to understanding the molecule's three-dimensional structure and how it influences its properties.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization

The characterization of transition states for reactions involving this compound is a critical aspect of understanding its chemical transformations. This involves locating the saddle points on the potential energy surface that correspond to the highest energy barrier along a reaction coordinate. No specific computational studies detailing the transition state geometries, energies, or vibrational frequencies for reactions of this compound were identified.

Energy Profiles of Reaction Pathways

Without transition state and intermediate calculations, the energy profiles of reaction pathways involving this compound cannot be constructed. These profiles are essential for determining reaction kinetics and thermodynamic favorability.

Prediction of Reactivity and Selectivity

While general principles of reactivity can be inferred from its structure, specific computational predictions of reactivity and selectivity for this compound are not present in the accessible literature. Such predictions often rely on the detailed electronic structure and reaction pathway information that is currently unavailable.

Molecular Dynamics Simulations and Intermolecular Interactions

A comprehensive search of scientific databases and literature reveals no specific studies on the molecular dynamics simulations or detailed intermolecular interaction analysis of this compound. Therefore, no research findings or data tables can be presented for this section.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. For N-(Trichloromethylthio)succinimide and related compounds, this involves a move away from hazardous reagents and solvents. A notable example in a related class of fungicides is the development of a novel synthesis for folpet, which avoids the use of the highly toxic perchloromethylmercaptan. google.com This alternative method utilizes N-methylthiophthalimide and a chlorinating agent, such as N-chlorosuccinimide (NCS) or N-chlorophthalimide, in solvents like dichloromethane (B109758) or dichloroethane. google.com This process not only circumvents the use of a dangerous chemical but also improves the reaction's conversion rate and reduces production costs, with reported molar yields exceeding 97%. google.com

The broader field of organic synthesis is also seeing a push towards greener methods that could be adapted for the production of this compound. The synthesis of carbamate (B1207046) derivatives, for instance, is moving away from toxic phosgene (B1210022) and its derivatives towards greener oxidative rearrangement processes. mdpi.comnih.gov These methods utilize reagents like oxone in more environmentally friendly solvent systems. mdpi.comnih.gov The application of such green protocols to the synthesis of this compound could significantly enhance its environmental profile.

Integration into Catalytic Cycles for Sustainable Transformations

The integration of reagents into catalytic cycles is a cornerstone of sustainable chemistry, as it allows for the efficient use of materials and energy. While direct research on the integration of this compound into catalytic cycles is limited, its reactive nature suggests potential applications in this area. The compound's known reactivity towards nucleophiles could be harnessed in catalytic processes where the trichloromethylthio group is transferred to a substrate, and the succinimide (B58015) leaving group is subsequently recycled.

The development of chemically fueled reaction cycles, such as those driven by carbodiimides, offers a paradigm for how such systems can be designed. nih.gov These cycles, however, can be plagued by side reactions that poison the catalyst. nih.gov Future research could explore the possibility of designing a catalytic cycle where this compound acts as a key reagent, with a focus on ensuring the stability and efficiency of the catalytic system. This would represent a significant advance in the sustainable application of this compound.

Exploration of Novel Reaction Partners and Substrates

Expanding the synthetic utility of this compound hinges on the discovery of novel reaction partners and substrates. The compound is known to react with a variety of nucleophiles, a property that is central to its biological activity. Toxicological studies have shown that it reacts with thiols, which is a key aspect of its mechanism of action. nih.gov

Future research will likely focus on expanding the scope of its reactivity beyond simple nucleophilic substitution. This could involve exploring its reactions with unsaturated systems, such as alkenes and alkynes, potentially mediated by transition metal catalysts. The development of new synthetic methods that utilize this compound to introduce the trichloromethylthio group into a wider range of organic molecules would open up new avenues for its application in materials science and medicinal chemistry.

Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies are becoming indispensable tools in chemical research, enabling the predictive design of molecules with desired properties and the elucidation of reaction mechanisms. For this compound, these methods can provide valuable insights into its reactivity, biological activity, and potential environmental fate.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for predicting the biological activity of compounds based on their molecular structure. nih.govmdpi.comjocpr.com Such models have been successfully developed for various classes of compounds, including fungicides and other bioactive molecules. nih.govmdpi.comjocpr.com By developing QSAR models for this compound and its analogs, researchers can predict the activity of new derivatives, thereby guiding synthetic efforts towards more potent and selective compounds. jocpr.com

Molecular modeling and molecular dynamics simulations can provide a detailed picture of how this compound interacts with its biological targets. nih.gov These techniques can be used to study the binding of the molecule to active sites of enzymes, such as cytochrome P-450, and to elucidate the mechanism of its metabolic degradation. nih.govnih.gov Computational approaches are also being used to predict the formation of metabolites and to assess the potential for adverse outcomes. mdpi.com

The table below summarizes some of the key computational descriptors used in QSAR and other predictive models:

| Descriptor | Description | Relevance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. |

| LogP | Octanol-water partition coefficient | A measure of the hydrophobicity of a molecule. |

| Dipole Moment | A measure of the polarity of a molecule. | Influences solubility and binding interactions. |

| Molecular Weight | The mass of a molecule. | Affects transport and diffusion properties. |

Synergistic Approaches Combining Synthesis and Theoretical Studies

The most powerful approach to modern chemical research often involves a synergistic combination of synthetic chemistry and theoretical studies. This integrated approach allows for a virtuous cycle of design, synthesis, and testing, where computational predictions guide synthetic efforts, and experimental results are used to refine theoretical models.

Recent studies on the development of novel bioactive compounds, such as carbonic anhydrase inhibitors and anti-inflammatory agents, have demonstrated the power of this approach. nih.govmdpi.commdpi.commdpi.com In these studies, computational docking and molecular dynamics simulations were used to identify promising lead compounds, which were then synthesized and evaluated for their biological activity. nih.govmdpi.commdpi.commdpi.com The experimental results were then used to validate and improve the computational models, leading to the design of even more potent compounds. nih.govmdpi.commdpi.commdpi.com

For this compound, a synergistic approach could be used to design new derivatives with improved properties, such as enhanced efficacy, reduced toxicity, or improved environmental degradability. Computational studies could be used to predict the properties of virtual libraries of compounds, and the most promising candidates could then be synthesized and tested. This iterative process would accelerate the discovery of new and improved applications for this versatile chemical.

Q & A

Basic: What are the established synthetic routes for N-(Trichloromethylthio)succinimide, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution or halogenation of succinimide derivatives. A common approach involves reacting succinimide with trichloromethylthiolating agents (e.g., trichloromethanesulfenyl chloride) in anhydrous solvents like dichloromethane or acetonitrile. Catalytic bases such as triethylamine are often used to neutralize HCl byproducts . Yield optimization requires precise control of temperature (0–25°C), stoichiometry, and exclusion of moisture. Impurities like unreacted succinimide or over-chlorinated byproducts can be minimized via recrystallization from non-polar solvents .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Infrared (IR) Spectroscopy : The C=O stretch of the succinimide ring (~1770 cm⁻¹) and S-Cl vibrations (~550 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves the trichloromethylthio group’s spatial arrangement and non-covalent interactions (e.g., halogen bonding). Crystal systems (monoclinic or orthorhombic) and lattice parameters (e.g., unit cell volume) are critical for structural validation .

- NMR : ¹³C NMR detects the succinimide carbonyl (~170 ppm) and trichloromethylthio carbon (~40 ppm). Anomalies in splitting patterns may indicate rotational isomerism .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential release of toxic HCl or Cl₂ vapors .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent exothermic reactions .

Advanced: How does this compound function as a reagent in selective chlorination or oxidation reactions?

The compound acts as a chlorinating agent via radical or electrophilic pathways. For example:

- Radical Chlorination : Under UV light, it generates Cl• radicals for allylic or benzylic chlorination. Solvent polarity (e.g., CCl₄ vs. DMF) modulates reaction selectivity .

- Electrophilic Transfer : The trichloromethylthio group (S-CCl₃) donates Cl⁺ to electron-rich substrates (e.g., alkenes). Catalytic Lewis acids (e.g., FeCl₃) enhance electrophilicity .

Competing pathways (e.g., sulfenylation vs. chlorination) can be controlled by adjusting stoichiometry and temperature .

Advanced: What mechanistic insights explain its nephrotoxicity, and how can conflicting data across studies be reconciled?

Nephrotoxicity in rodent models is linked to glutathione (GSH) depletion and leukotriene-mediated vasoconstriction . Contradictions arise due to:

- Species-Specific Metabolism : Fischer 344 rats exhibit higher CYP450-mediated activation than Sprague-Dawley rats, increasing reactive intermediate formation .

- Dose-Dependent Effects : Low doses may upregulate detoxification enzymes (e.g., GST), while high doses overwhelm these pathways. Experimental designs must standardize dosing regimens and monitor urinary biomarkers (e.g., Kim-1) .

Advanced: What strategies resolve discrepancies in reported catalytic efficiency for alkene functionalization?

Discrepancies often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) stabilize ionic intermediates, enhancing electrophilic addition, while non-polar solvents favor radical pathways .

- Impurity Interference : Trace moisture hydrolyzes the reagent, reducing active Cl availability. Karl Fischer titration ensures anhydrous conditions .

- Substrate Steric Effects : Bulky alkenes hinder accessibility to the trichloromethylthio group. Computational modeling (DFT) predicts steric and electronic barriers .

Advanced: How can degradation products of this compound be analyzed, and what are their environmental implications?

- LC-MS/MS : Detects hydrolyzed products (e.g., succinimide and trichloromethanesulfonic acid) using reverse-phase C18 columns and electrospray ionization .

- Ecotoxicity Assays : Daphnia magna acute toxicity tests show LC₅₀ values correlate with trichloromethyl sulfonic acid persistence. Biodegradation studies under aerobic/anaerobic conditions are critical for risk assessment .

Advanced: What role does this compound play in asymmetric synthesis, and how is enantioselectivity achieved?

As a chiral auxiliary, it facilitates enantioselective chlorination via:

- Chiral Ligand Coordination : Transition metals (e.g., Cu(I)) complex with the succinimide carbonyl, directing Cl⁻ delivery to prochiral centers .

- Dynamic Kinetic Resolution : Racemization of intermediates is suppressed by low-temperature conditions (-78°C), favoring one enantiomer .

Advanced: How do computational models predict its reactivity in novel reaction systems?

- DFT Calculations : Optimize transition states for Cl transfer using Gaussian or ORCA software. Activation energies (ΔG‡) correlate with Hammett σ values for substituted arenes .

- Molecular Dynamics : Simulate solvent-cage effects on radical recombination rates. Polar solvents stabilize ion pairs, reducing side reactions .

Advanced: What analytical challenges arise in quantifying trace residues of this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.